Linalool
Overview
Description
Linalool is a fragrant liquid alcohol (C10H18O) that occurs both free and in the form of esters in many essential oils . It is an aromatic monoterpene alcohol widely found in essential oils and is broadly used in perfumes, cosmetics, household cleaners, and food additives .
Synthesis Analysis
The synthesis of linalool has been studied in various organisms. For instance, in papaya fruit, the gene CpTPS18 has been identified to catalyze linalool production from GPP . Another study in Lilium ‘Siberia’ identified the transcription factor LiNAC100 as a regulator of linalool biosynthesis .Molecular Structure Analysis
Linalool has a molecular weight of approximately 154.25 g/mol . The molecule exhibits chirality, meaning it has two enantiomers – ®- (-)-linalool, also known as licareol, and (S)- (+)-linalool, or coriandrol . These enantiomers differ in their optical rotation but share the same structural formula .Chemical Reactions Analysis
Linalool has been studied for its chemical reactions. For instance, chiral tagging molecular rotational resonance (MRR) spectroscopy has been used to perform a quantitative routine enantiomer analysis of linalool in complex essential oil mixtures .Physical And Chemical Properties Analysis
Linalool has a molecular weight of approximately 154.25 g/mol . It has a boiling point of 471.75 K and a density of 0.87 g/mL at 25 °C .Scientific Research Applications
Neuropharmacological Effects
Linalool has been observed to possess significant neuropharmacological effects, including sedative, anticonvulsant, and hypothermic properties. These effects are thought to be related to its local anesthetic activity, which involves inhibitory actions on acetylcholine release and channel open time in neuromuscular junctions (Re et al., 2000).
Antinociceptive Activity
Research has shown that linalool exhibits antinociceptive effects in models of inflammatory pain and supraspinal analgesia, suggesting its potential as an analgesic agent. The modulation of opioidergic and cholinergic systems appears to play a crucial role in this antinociceptive action (Peana et al., 2003).
Anticonvulsant Mechanisms
Linalool's anticonvulsant mechanisms include interactions with the NMDA receptor complex and modulation of glutamatergic and GABAergic transmission. These actions contribute to its protective effects against convulsions and seizures in various experimental models (Silva Brum et al., 2001).
Antimicrobial Activity
Studies have highlighted linalool's potent antimicrobial activity, particularly against Pseudomonas fluorescens. This activity is attributed to membrane damage, interference with cellular functions, and inhibition of bacterial respiration and energy synthesis, positioning linalool as a potential antiseptic agent (Guo et al., 2021).
Anti-inflammatory and Immunomodulatory Effects
Linalool has demonstrated protective effects against airway inflammation and mucus hypersecretion in models of allergic asthma, mediated by the downregulation of inflammatory mediators and signaling pathways. These findings suggest linalool's potential in treating respiratory inflammatory diseases (Kim et al., 2019).
Anticancer Properties
Research has shown that linalool induces cell cycle arrest and apoptosis in various cancer cell lines, including leukemia and cervical cancer cells. The mechanisms involve the modulation of cyclin-dependent kinase inhibitors and key signaling pathways, highlighting linalool's potential as an anticancer agent (Chang et al., 2015).
Safety And Hazards
Future Directions
Linalool has a great potential to be applied as a natural and safe alternative therapeutic due to its protective effects and low toxicity . It can be used as an adjuvant of anticancer drugs or antibiotics . The therapeutic potential of linalool and the prospect of encapsulating linalool are also being discussed .
properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOSHBSSFJOMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025502 | |
Record name | Linalool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
194.00 to 197.00 °C. @ 760.00 mm Hg | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.59 mg/mL at 25 °C | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Linalool, (+/-)- | |
CAS RN |
78-70-6 | |
Record name | (±)-Linalool | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linalool | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linalool | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Linalool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LINALOOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D81QY6I88E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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